Product packaging for ZEN-3694(Cat. No.:)

ZEN-3694

Cat. No.: B1574815
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Epigenetic Mechanisms and Gene Expression Control

Epigenetics is the study of heritable changes in gene expression that are not caused by changes in the DNA sequence. zacks.comnih.gov These modifications act as a layer of control, dictating when and how genes are read and translated into proteins. Key epigenetic mechanisms include DNA methylation, histone modification, and non-coding RNA-associated gene silencing.

Histone modification is particularly relevant to the function of ZEN-3694. Histones are proteins around which DNA is wound, forming a structure called chromatin. nih.gov The tightness of this winding affects whether a gene can be transcribed. Chemical modifications to histones, such as acetylation, can alter chromatin structure. Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues on histone tails, is generally associated with a more open chromatin structure, making genes accessible for transcription. ahajournals.org This process is regulated by two opposing enzyme families: histone acetyltransferases (HATs) which add acetyl groups, and histone deacetylases (HDACs) which remove them. nih.gov

Role of BET Proteins (BRD2, BRD3, BRD4, BRDT) as Epigenetic Readers

Within the intricate system of epigenetic regulation, certain proteins act as "readers" of these histone modifications. nih.govnih.gov The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones. zacks.comnih.govonclive.com This binding is mediated by their two tandem bromodomains (BD1 and BD2). nih.gov

Once bound to acetylated chromatin, BET proteins act as scaffolding platforms, recruiting transcriptional machinery to specific gene locations, thereby promoting gene expression. ahajournals.orgmdpi.com Each member of the BET family has distinct and sometimes overlapping functions in regulating gene transcription: nih.gov

BRD2 and BRD3: These proteins are involved in recruiting transcription factors and coactivators to target gene sites and facilitating RNA Polymerase II-dependent transcription through nucleosomes. nih.govresearchgate.net BRD2, for instance, interacts with specific acetylated histone H4 lysines and plays a role in the activation of cell cycle genes. nih.govmdpi.com

BRD4: This is the most extensively studied BET protein and is a key regulator of the transcription of many genes involved in cell growth, proliferation, and oncogenesis. nih.govaacrjournals.org It plays a critical role in recruiting the positive transcription elongation factor b (P-TEFb) complex, which is essential for releasing paused RNA Polymerase II and promoting transcriptional elongation. mdpi.com

BRDT: The expression of BRDT is restricted to the testes and it is essential for spermatogenesis. nih.govahajournals.org

By binding to the bromodomains of these proteins, this compound competitively inhibits their ability to recognize acetylated histones. cancer.gov This displacement of BET proteins from chromatin disrupts their scaffolding function, leading to the downregulation of target gene expression. patsnap.comcancer.gov

Therapeutic Rationale for BET Inhibition in Disease Contexts

The rationale for targeting BET proteins with inhibitors like this compound stems from their critical role in the transcriptional regulation of genes that drive disease, particularly cancer. patsnap.comnih.gov

In many diseases, including cancer, the normal patterns of gene expression are disrupted. This transcriptional dysregulation can be caused by various factors, including mutations in transcription factors or epigenetic regulators. In some cancers, there is an over-reliance on certain transcriptional programs for survival and proliferation. aacrjournals.org BET proteins are often found at super-enhancers, which are clusters of enhancer elements that drive high-level expression of key cell identity and oncogenes. aacrjournals.org The inhibition of BET proteins can preferentially affect the expression of these super-enhancer-driven genes, providing a degree of selectivity for cancer cells over normal cells. aacrjournals.org

Many tumors exhibit a phenomenon known as "oncogenic addiction," where they become highly dependent on the continued activity of a single oncogene or pathway for their growth and survival. aacrjournals.org In several types of cancer, this addiction extends to the transcriptional programs controlled by BET proteins. A prime example is the reliance of many tumors on the MYC oncogene, a master regulator of cell proliferation and metabolism. zacks.comaacrjournals.org The expression of MYC is often driven by BET proteins, particularly BRD4. aacrjournals.org By inhibiting BET proteins, compounds like this compound can effectively shut down the expression of MYC and other critical oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. patsnap.comnih.gov

Furthermore, in the context of metastatic castration-resistant prostate cancer (mCRPC), tumor growth often remains dependent on androgen receptor (AR) signaling, even after androgen deprivation therapies. zacks.com BET proteins are key regulators of AR target gene expression. zenithepigenetics.comzenithepigenetics.com this compound has been shown to down-regulate the expression of genes involved in AR signaling, offering a therapeutic strategy to overcome resistance to standard treatments. nih.govresearchgate.net

Research Findings on this compound

This compound has been investigated in multiple preclinical and clinical studies, particularly in the context of advanced cancers.

Preclinical Activity

In vitro studies have demonstrated that this compound has potent activity against a broad range of solid tumor and hematological malignancy cell lines, with IC50 values in the submicromolar range. zenithepigenetics.comresearchgate.net It has been shown to inhibit the proliferation of cancer cells and suppress the expression of key oncogenes like MYC. zenithepigenetics.com In models of mCRPC, this compound has demonstrated the ability to inhibit AR signaling and overcome resistance to androgen receptor signaling inhibitors (ARSIs) like enzalutamide (B1683756). zenithepigenetics.comzenithepigenetics.comresearchgate.net This includes activity in models with AR splice variants, such as AR-V7, which are associated with resistance. zenithepigenetics.comresearchgate.net

Cell LineCancer TypeEffect of this compound
MV4-11Acute Myeloid LeukemiaInhibition of proliferation (IC50: 0.2 µM), Inhibition of MYC mRNA expression (IC50: 0.16 µM) zenithepigenetics.com
VCaPProstate CancerSynergistic inhibition of proliferation with enzalutamide zenithepigenetics.com
22Rv1Prostate CancerInhibition of AR signaling (in a model with AR-V7 splice variant) zenithepigenetics.comresearchgate.net
LNCaP (Enzalutamide-resistant)Prostate CancerDose-dependent decrease in glucocorticoid receptor (GR) levels zenithepigenetics.comresearchgate.net

Clinical Investigations

This compound has advanced into clinical trials, primarily in combination with other anti-cancer agents. researchgate.netbiospace.com A significant focus has been on patients with mCRPC who have progressed on prior ARSIs. nih.govnih.gov

A phase 1b/2a study evaluated this compound in combination with enzalutamide in patients with mCRPC resistant to abiraterone (B193195) and/or enzalutamide. nih.govnih.gov The study found that the combination had an acceptable tolerability profile and showed encouraging preliminary efficacy. nih.gov

Clinical Trial PhasePatient PopulationKey Findings
Phase 1b/2aMetastatic castration-resistant prostate cancer (mCRPC) patients with prior resistance to abiraterone and/or enzalutamide.Median radiographic progression-free survival (rPFS) of 9.0 months. nih.govnih.gov An exposure-dependent decrease in the expression of BETi target genes, including a 2-4 fold reduction in MYC expression. nih.gov

These findings suggest that BET inhibition with this compound may resensitize patients to AR-signaling inhibitors and represents a promising therapeutic strategy for advanced prostate cancer. nih.gov Further clinical development is ongoing to validate these initial findings in larger, randomized trials. ascopubs.orgurologytimes.com

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZEN-3694;  ZEN 3694;  ZEN3694.

Origin of Product

United States

Discovery and Preclinical Characterization of Zen 3694

Identification of ZEN-3694 from BET Bromodomain Inhibitor Platforms

This compound was discovered and developed through a dedicated BET bromodomain inhibitor platform. zenithepigenetics.com This platform focused on creating structurally novel, orally administered small molecules designed to target the epigenetic regulation of cancer. zenithepigenetics.com The aim was to develop a BET inhibitor with a manageable safety profile suitable for chronic dosing and minimal potential for drug-drug interactions, allowing for combination therapies. zenithepigenetics.com this compound emerged from this program as a lead candidate and has since advanced into clinical trials for various oncology indications. zenithepigenetics.combiospace.comprecisionmedicineonline.comglobenewswire.com

In Vitro Binding Affinity and Selectivity Profile of this compound

The preclinical characterization of this compound has centered on its ability to selectively bind to BET bromodomains and disrupt their function. As epigenetic "readers," BET proteins, which include BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histone proteins. cancer.gov By inhibiting this interaction, this compound can modulate the expression of key oncogenes. zenithepigenetics.com

Selective Binding to Tandem Bromodomains of BET Proteins

This compound has been shown to be a potent, pan-BET inhibitor, binding to the bromodomains of BRD2, BRD3, BRD4, and BRDT. zenithepigenetics.com It binds tightly to both of the tandem bromodomains (BD1 and BD2) present in each BET protein. nih.gov This binding action prevents the BET proteins from interacting with acetylated histones, a critical step in the transcription of certain growth-promoting genes. cancer.gov

TargetReported Binding Activity
BET Family Bromodomains (BRD2, BRD3, BRD4, BRDT)Binds to both tandem bromodomains

Inhibition of Acetylated Histone Peptide Interaction

A key mechanism of action for this compound is its ability to inhibit the interaction between BET proteins and acetylated histone peptides. Preclinical studies have demonstrated that this compound achieves this with high potency, exhibiting IC50 values in the low nanomolar range. zenithepigenetics.com This potent inhibition disrupts the chromatin remodeling processes that are often dysregulated in cancer, leading to the suppression of oncogene expression. cancer.gov

AssayIC50 Value
Inhibition of Acetylated Histone Peptide InteractionLow nM range

Selectivity Over Non-BET Bromodomains

A critical aspect of the preclinical profile of this compound is its selectivity for BET bromodomains over other, non-related bromodomains. This selectivity is important for minimizing off-target effects. Research indicates that this compound has a greater than 20-fold selectivity for BET proteins compared to non-BET bromodomains. zenithepigenetics.com More specifically, this compound and its primary active metabolite, ZEN-3791, demonstrate approximately 10-fold and 100-fold selectivity over the bromodomain-containing proteins CREBBP (CBP) and p300, respectively. nih.gov

Non-BET BromodomainSelectivity Fold Increase (vs. BET)
General Non-BET Bromodomains>20
CREBBP (CBP)~10
p300~100

Molecular Mechanism of Action of Zen 3694

Modulation of Oncogene Expression and Super-Enhancer Activity

ZEN-3694 leads to the downregulation of expression of androgen receptor (AR) signaling, AR splice variants, MYC, glucocorticoid receptor (GR), and other oncogenes in multiple CRPC prostate cancer models nih.govhematologyandoncology.netresearchgate.net. In castration-resistant prostate cancer, BET proteins function downstream of the androgen receptor to regulate AR target gene expression zenithepigenetics.com. The inhibition of BET proteins by this compound results in their displacement from super-enhancers, leading to the suppression of key oncogenic programs zenithepigenetics.com.

This compound treatment has been shown to result in a significant reduction in the expression of the MYC oncogene. Studies indicate a 2-4 fold decrease in the expression of BET target genes, including MYC, which is sustained over a 24-hour dosing interval nih.gov. This downregulation is dose-dependent, with a plateau observed at this compound doses equal to or greater than 96 mg nih.gov. A direct correlation exists between cumulative exposure to this compound and its active metabolite ZEN-3791, and the downregulation of whole blood mRNA levels of BET inhibitor target genes, with R² values ranging from 0.20 to 0.51 (p ≤ 0.0001) nih.gov. Furthermore, gene set enrichment analysis of RNA-Seq data from paired metastatic tumor biopsies revealed a clear downregulation of the MYC signaling pathway upon treatment nih.gov. This compound specifically blocks MYC gene expression to inhibit cellular growth in various tumor types, including castrate-resistant prostate cancer mycancergenome.org. In MV4-11 acute myeloid leukemia (AML) cells, this compound inhibits MYC mRNA expression with an IC50 of 0.16 µM zenithepigenetics.comresearchgate.net. It also downregulates AR and MYC signaling in VCaP and 22RV-1 xenograft tumors zenithepigenetics.com.

Table 1: Impact of this compound on MYC Expression

Target Gene/PathwayEffect of this compound TreatmentObserved ChangeCell/Model SystemReference
MYC (mRNA)Downregulation2-4 fold decreaseWhole blood RNA nih.gov
MYC signaling pathwayDownregulationNot specifiedMetastatic tumor biopsies nih.gov
MYC mRNA expressionInhibition (IC50)0.16 µMMV4-11 AML cells zenithepigenetics.comresearchgate.net
AR and MYC signalingDownregulationNot specifiedVCaP and 22RV-1 xenografts zenithepigenetics.com

This compound effectively downregulates AR-signaling and inhibits the activity of AR splice variants nih.govhematologyandoncology.netresearchgate.net. In 22Rv1 cells, which exhibit constitutive AR signaling due to the AR-V7 splice variant, this compound successfully inhibited AR signaling zenithepigenetics.comresearchgate.netaacrjournals.org. Moreover, in VCaP AR-positive prostate cancer cells, this compound demonstrated synergistic inhibition of proliferation when combined with AR antagonists such as enzalutamide (B1683756) and ARN-509 (apalutamide) zenithepigenetics.comzenithepigenetics.comresearchgate.netaacrjournals.orgresearchgate.net. Clinical observations have indicated that lower AR transcriptional activity in baseline tumor biopsies is associated with a longer radiographic progression-free survival (rPFS) in patients treated with this compound, suggesting its efficacy in modulating AR-dependent resistance mechanisms nih.govhematologyandoncology.netresearchgate.net. This compound's ability to inhibit AR signaling has been confirmed in both VCaP and 22Rv1 cells, as evidenced by changes in KLK2 mRNA levels zenithepigenetics.com.

Table 2: Impact of this compound on Androgen Receptor (AR) Signaling

AR-Related Target/MechanismEffect of this compound TreatmentObserved OutcomeCell/Model SystemReference
AR-signaling & AR splice variantsDownregulationNot specifiedCRPC prostate cancer models nih.govhematologyandoncology.netresearchgate.net
AR signaling (AR-V7)InhibitionNot specified22Rv1 cells zenithepigenetics.comresearchgate.netaacrjournals.org
Proliferation (synergy with AR antagonists)InhibitionSynergisticVCaP AR-positive prostate cancer cells zenithepigenetics.comzenithepigenetics.comresearchgate.netaacrjournals.orgresearchgate.net
AR transcriptional activityLower activity correlated with longer rPFSMedian rPFS: 10.4 vs 4.3 monthsBaseline tumor biopsies (clinical) nih.govhematologyandoncology.netresearchgate.net

Upregulation of the glucocorticoid receptor (GR) is a recognized mechanism of resistance to AR antagonists in prostate cancer zenithepigenetics.comresearchgate.netaacrjournals.org. This compound has been shown to effectively regulate GR levels. In an in vitro LNCaP model of acquired resistance to enzalutamide, where GR upregulation was observed, this compound decreased GR levels in a dose-dependent manner zenithepigenetics.comresearchgate.netaacrjournals.orgresearchgate.net. This indicates that enzalutamide-resistant cells that exhibit GR upregulation remain sensitive to the effects of this compound zenithepigenetics.comresearchgate.net.

This compound plays a crucial role in regulating cell cycle progression, particularly in the context of resistance to CDK4/6 inhibitors. When combined with CDK4/6 inhibitors, this compound potently inhibits proliferation and induces apoptosis in CDK4/6 inhibitor-resistant cell lines zenithepigenetics.comnih.govbioworld.com. Resistance to CDK4/6 inhibitors such as palbociclib (B1678290) and abemaciclib (B560072) has been linked to the significant upregulation of CDK6 and CCND1 (Cyclin D1) protein levels zenithepigenetics.comnih.govbioworld.comzenithepigenetics.com. Importantly, treatment with this compound reversed this upregulation of CDK6 and CCND1 proteins zenithepigenetics.comnih.govbioworld.comzenithepigenetics.com. RNA-sequencing data and subsequent pathway analysis have demonstrated that the combination of this compound with CDK4/6 inhibitors leads to a significant downregulation of multiple pathways involved in cell cycle regulation, cellular growth, proliferation, and apoptosis zenithepigenetics.comnih.govbioworld.comzenithepigenetics.com. This compound has shown efficacy in CDK4/6 inhibitor-resistant models, leading to the downregulation of estrogen receptor (ER) and CDK6 protein levels zenithepigenetics.com. BET proteins themselves are directly involved in modulating the cell cycle zenithepigenetics.comnih.govzenithepigenetics.com.

Epigenetic Reprogramming and Transcriptional Control

As a BET bromodomain inhibitor, this compound targets key epigenetic regulators. BET bromodomain proteins interact with acetylated lysine (B10760008) residues on histones or transcription factors, thereby regulating gene transcription zenithepigenetics.comresearchgate.netnih.govzenithepigenetics.compatsnap.com. The inhibition of BET proteins by this compound leads to their displacement from super-enhancers, which are critical regulatory elements, resulting in the downregulation of oncogenic gene programs zenithepigenetics.com. This epigenetic remodeling by this compound has been shown to restore sensitivity to enzalutamide, particularly in contexts where resistance has developed zenithepigenetics.com. This compound also inhibits the maintenance of AR-independence, contributing to the restoration of androgen receptor signaling inhibitor (ARSI) sensitivity zenithepigenetics.com.

Epigenetic plasticity refers to the dynamic and reversible changes in gene expression without altering the underlying DNA sequence. This compound influences this plasticity, particularly in the context of treatment-induced neuroendocrine prostate cancer (NEPC). Preclinical studies have demonstrated that BET inhibitors can block the NEPC lineage plasticity program by modulating the transcription factor E2F1, which is involved in stemness and cell differentiation ascopubs.orgascopubs.org. A subset of NEPC tumors exhibiting high activity of the E2F1-activated NEPC lineage plasticity program showed reduced tumor growth during a clinical trial involving a BET inhibitor, suggesting their susceptibility to BET bromodomain inhibition frontiersin.orgnih.gov. The loss of AR signaling is often associated with the acquisition of neuroendocrine characteristics (NEPC), a process that involves several epigenetic mechanisms and represents a shift from AR-dependent adenocarcinoma to an AR-independent neuroendocrine phenotype, termed lineage plasticity zenithepigenetics.com. Epigenetic changes contribute significantly to alterations in chromatin structure and promoter accessibility, which can lead to the silencing of tumor suppressor genes or the activation of oncogenes frontiersin.org.

Modulation of Histone-Protein Interactions

The core of this compound's molecular action lies in its ability to modulate histone-protein interactions. In in vitro studies, this compound has demonstrated selective binding to BET proteins, exhibiting over 20-fold selectivity compared to non-BET bromodomains. zenithepigenetics.com This selective binding effectively inhibits the interaction of acetylated histone peptides with BET proteins, with inhibitory concentration 50% (IC50) values consistently observed in the low nanomolar (nM) range. zenithepigenetics.comresearchgate.netresearchgate.netaacrjournals.org

By disrupting these critical interactions, this compound leads to a profound impact on gene expression. This disruption of chromatin remodeling results in the downregulation of various oncogenes and other genes implicated in tumorigenesis. nih.govzacks.commedkoo.comaacrjournals.org Notable examples of genes whose expression is downregulated include:

MYC : A key oncogene involved in cell proliferation and growth. nih.govzacks.comzenithepigenetics.comresearchgate.netaacrjournals.orgaacrjournals.org

Androgen Receptor (AR) signaling and AR splice variants : Important in prostate cancer progression. nih.govzacks.comzenithepigenetics.comaacrjournals.org

Glucocorticoid Receptor (GR) : Associated with resistance mechanisms in certain cancers. nih.govzenithepigenetics.comresearchgate.netaacrjournals.orgaacrjournals.org

The inhibitory activity of this compound on specific cellular processes and gene expression has been quantified in various preclinical models. For instance, this compound inhibits the proliferation of MV4-11 acute myeloid leukemia (AML) cells and the expression of MYC mRNA with specific IC50 values. zenithepigenetics.comresearchgate.netaacrjournals.org

Table 1: Inhibitory Activity of this compound

Target/EffectIC50 ValueReference
Interaction of acetylated histone peptide with BET proteinsLow nM range zenithepigenetics.comresearchgate.netresearchgate.netaacrjournals.org
Proliferation of MV4-11 AML cells0.2 µM zenithepigenetics.comresearchgate.netaacrjournals.org
MYC mRNA expression0.16 µM zenithepigenetics.comresearchgate.netaacrjournals.org

This modulation of histone-protein interactions by this compound ultimately leads to the downregulation of critical oncogenes, highlighting its potential as an epigenetic therapeutic agent. zacks.comzenithepigenetics.comresearchgate.netaacrjournals.org

Cellular and Biochemical Effects of Zen 3694

Inhibition of Proliferation Across Various Cancer Cell Lines

ZEN-3694 demonstrates robust antiproliferative activity across a broad spectrum of cancer cell lines. In vitro studies have shown its ability to significantly inhibit cell proliferation and suppress tumorigenicity. wikipedia.orgflybase.orgciteab.com

For instance, this compound inhibits the proliferation of MV4-11 acute myeloid leukemia (AML) cells with an IC50 of 0.2 µM. nih.govmims.comwikipedia.orgwikidata.org Furthermore, it has demonstrated strong activity, with sub-micromolar IC50 values, against numerous solid tumor and hematological cell lines, including those derived from breast, prostate, lung, melanoma, and diffuse large B-cell lymphoma (DLBCL). nih.govmims.comwikipedia.orgwikipedia.org Its efficacy extends to platinum-resistant ovarian cancer, NUT carcinoma, triple-negative breast cancer (TNBC), and Ras-activated tumors. wikipedia.orgflybase.orgciteab.com

This compound has also shown synergistic inhibition of proliferation when combined with various standard-of-care agents across a wide range of malignancies. nih.govmims.comwikipedia.orgwikipedia.org

Table 1: Antiproliferative Activity of this compound in Select Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MV4-11AML0.2 nih.govmims.comwikipedia.orgwikidata.org
VCaPProstate (AR+)Sub-micromolar wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org
22Rv1Prostate (AR+)Sub-micromolar wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org
PC3Prostate (AR-)Sub-micromolar wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org
ER+ Breast Cancer Cell LinesBreast (ER+)Low micromolar citeab.com

Activity in Androgen Receptor-Positive and -Negative Cell Lines

In prostate cancer, this compound exhibits potent activity in both androgen receptor-positive (AR+) and androgen receptor-negative (AR-) cell lines. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org Specifically, it has shown strong activity against AR-positive VCaP and 22Rv1 cells, as well as AR-negative PC3 cells, with sub-micromolar potency. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org

In AR-positive VCaP prostate cancer cells, this compound synergistically inhibits proliferation when combined with AR antagonists such as enzalutamide (B1683756) and ARN-509 (apalutamide). nih.govmims.comwikipedia.orgwikidata.orgwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org For 22Rv1 cells, which exhibit constitutive AR signaling through the AR-V7 splice variant, this compound effectively inhibits AR signaling. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org Furthermore, in an in vitro model of enzalutamide resistance using LNCaP cells, characterized by the upregulation of the glucocorticoid receptor (GR), this compound demonstrated a dose-dependent reduction in GR levels. mims.comwikipedia.orgwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org In AR-null PC3 cells, this compound was found to inhibit the expression of a subset of NF-κB-dependent genes that are implicated in metastatic castration-resistant prostate cancer (mCRPC) bone metastasis. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org

Efficacy in Neuroendocrine Cancer Cell Models

This compound has shown efficacy in neuroendocrine cancer cell models, particularly in the context of neuroendocrine prostate cancer (NEPC). wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.orguni.lunih.gov Preclinical studies indicate that BET inhibitors, including this compound, can block the neuroendocrine prostate cancer lineage plasticity program. wikipedia.orgwikipedia.orgmims.commims.commims.comcenmed.com This is a significant finding as lineage plasticity is a mechanism by which prostate cancer cells can bypass androgen receptor signaling and develop resistance to conventional therapies. wikipedia.orgwikipedia.orgmims.commims.commims.com

Research has linked a subset of NEPC tumors, characterized by high expression of an AR-repressed, E2F1-activated NEPC lineage plasticity program, to prolonged tumor control following BET bromodomain inhibitor treatment. uni.lunih.gov This suggests that such tumors may be particularly responsive to this compound. uni.lunih.gov

Effects on Cancer Stemness and Differentiation Programs (e.g., E2F1 Modulation)

This compound's impact on cancer stemness and differentiation programs is mediated, in part, through its modulation of E2F1. BET inhibitors have been shown to block the neuroendocrine prostate cancer lineage plasticity program by modulating E2F1, a transcription factor crucial for stemness and cell differentiation. wikipedia.orgwikipedia.orgmims.commims.commims.comcenmed.com Clinical trial results from a phase 1b/2a study of this compound combined with enzalutamide in mCRPC patients support this notion, as lower androgen receptor transcriptional activity in baseline tumor biopsies correlated with longer radiographic progression-free survival. wikipedia.orgwikipedia.orgmims.commims.commims.com

Furthermore, this compound effectively inhibits MYC mRNA expression with an IC50 of 0.16 µM. nih.govmims.comwikipedia.orgwikidata.org The MYC oncogene plays a critical role in cell cycle progression, apoptosis, and cellular transformation. nih.gov The downregulation of MYC by BET inhibitors like this compound can lead to a potent suppressive effect on cancer cells, contributing to cell cycle arrest and inhibition of cellular division. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

This compound has been shown to induce cell cycle arrest and initiate apoptotic pathways in various cancer cell lines. flybase.orgciteab.comnih.govciteab.comcda-amc.canih.gov For instance, in ER-positive breast cancer cell lines, this compound inhibits proliferation and induces apoptosis. flybase.orgciteab.comciteab.comcda-amc.canih.gov

Upregulation of Tumor Suppressor Genes (e.g., CDKN1C/KIP2)

A significant biochemical effect of this compound is the upregulation of tumor suppressor genes. In AR-positive VCaP prostate cancer cells, this compound treatment results in a potent upregulation of the CDKN1C/KIP2 tumor suppressor gene. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org CDKN1C, also known as KIP2, is a cyclin-dependent kinase inhibitor that plays a crucial role in regulating cell cycle progression. labsolu.ca Its upregulation contributes to the cell cycle inhibitory effects observed with this compound.

DNA Damage Response Modulation

This compound demonstrates the ability to modulate DNA damage response (DDR) pathways. As a BET inhibitor, it has been shown to sensitize BRCA1/2 wild-type tumors to poly (ADP-ribose) polymerase (PARP) inhibitors by downregulating homologous recombination repair (HRR) gene expression. wikipedia.orgguidetomalariapharmacology.org This suggests a BET-dependent mechanism of resistance to PARP inhibitors, indicating that this compound can overcome such resistance by influencing DDR pathways. wikipedia.orgguidetomalariapharmacology.org Clinical data from studies combining this compound with the PARP inhibitor talazoparib (B560058) have shown significant inhibition of DNA repair gene expression in tumor biopsies from patients, further supporting its role in modulating the DNA damage response. guidetomalariapharmacology.org

Table 2: Key Biochemical Effects of this compound

EffectMechanism/TargetObserved in Cell Lines/ModelsReference
MYC mRNA Expression InhibitionDirect inhibition of MYC mRNA expressionMV4-11 AML cells nih.govmims.comwikipedia.orgwikidata.org
CDKN1C/KIP2 UpregulationPotent upregulation of tumor suppressor geneVCaP (AR+ prostate cancer cells) wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org
E2F1 ModulationBlocking lineage plasticity programNeuroendocrine prostate cancer models wikipedia.orgwikipedia.orgmims.commims.commims.comcenmed.com
Glucocorticoid Receptor (GR) InhibitionDose-dependent decrease in GR levelsLNCaP (enzalutamide-resistant prostate cancer model) mims.comwikipedia.orgwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.org
HRR Gene Expression DownregulationSensitization to PARP inhibitorsBRCA1/2 wild-type tumors, patient tumor biopsies (with talazoparib) wikipedia.orgguidetomalariapharmacology.org

Modulation of Inflammatory and Immune Response Genes

Modulation of Myeloid Suppressive Factors (e.g., IDO1, ARG1, CCR2)

This compound has demonstrated a notable capacity to modulate the expression and activity of various myeloid suppressive factors, which are critical components of the immunosuppressive tumor microenvironment. Clinical studies in patients have shown that this compound significantly inhibits the expression of key suppressive factors such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Arginase 1 (ARG1) researchgate.netresearchgate.net. These effects were observed in peripheral immune cells as early as four hours post-dose and were further confirmed through real-time PCR analysis researchgate.netresearchgate.net.

Beyond direct suppressive enzymes, this compound also impacts chemokines and their receptors that contribute to myeloid-derived suppressor cell (MDSC) accumulation and function. Specifically, the chemokine receptor C-C chemokine receptor type 2 (CCR2) and the chemokine IL-8 (CXCL1) were significantly inhibited researchgate.netresearchgate.netzenithepigenetics.com. The reduction in these markers suggests a broader impact on the recruitment and function of myeloid suppressive cells within the tumor microenvironment researchgate.netresearchgate.net. Analysis of tumors from treated subjects also indicated a decrease in markers associated with myeloid suppressive cells researchgate.netresearchgate.net. Furthermore, a significant drug exposure-response correlation was observed for myeloid suppressive factors like CCR2 and IDO1, suggesting a dose-dependent modulation of these targets zenithepigenetics.com.

The modulation of these factors by this compound is summarized in the table below:

Myeloid Suppressive FactorEffect of this compound (4 hours post-dose)Confirmation MethodRelevant Findings
IDO1Significantly inhibited researchgate.netresearchgate.netReal-time PCR researchgate.netresearchgate.netSignificant drug exposure-response correlation zenithepigenetics.com
ARG1Significantly inhibited researchgate.netresearchgate.netReal-time PCR researchgate.netresearchgate.net-
CCR2Significantly inhibited researchgate.netresearchgate.netzenithepigenetics.comReal-time PCR researchgate.netresearchgate.netSignificant drug exposure-response correlation zenithepigenetics.com
IL-8 (CXCL1)Significantly inhibited researchgate.netresearchgate.netzenithepigenetics.comReal-time PCR researchgate.netresearchgate.net-

Effects on T-cell Signaling and Co-stimulatory Markers

This compound has been shown to influence T-cell signaling pathways and the expression of co-stimulatory markers, contributing to an enhanced anti-tumor immune response. Studies have reported that mRNA levels of multiple co-stimulatory markers, including Inducible T-cell Co-stimulator Ligand (ICOSLG) and CD28, were either maintained or induced following this compound administration researchgate.netresearchgate.net. This suggests that this compound helps preserve or even promote the necessary signals for effective T-cell activation.

In in vitro co-incubation studies involving tumor cells and T-cells, this compound was observed to increase T-cell activation and concurrently decrease tumor cell survival researchgate.netzenithepigenetics.com. This indicates a direct positive impact on the cytotoxic function of T-cells. Furthermore, in activated CD8+ T cells, this compound targets various checkpoint receptors known to be involved in tumor immune evasion researchgate.net. Specifically, this compound significantly inhibited checkpoint receptors such as T-cell immunoglobulin and mucin-domain containing-3 (TIM3), Programmed Death-Ligand 1 (PD-L1), and Adenosine A2a Receptor (A2AR), while co-stimulatory receptors remained largely unchanged or slightly induced zenithepigenetics.com.

The compound has also been shown to enhance Interferon-gamma (IFN-γ) secretion and T-cell killing function zenithepigenetics.com. This effect was observed to be synergistic with pembrolizumab (B1139204) in some patient-derived tumor-infiltrating lymphocyte (TIL) melanoma samples, highlighting its potential to augment existing immunotherapies zenithepigenetics.com. Interestingly, population studies suggest that lower exposures of this compound may lead to superior activation of T-cell signaling pathways compared to higher exposures, indicating a nuanced dose-response for immune modulation zenithepigenetics.com.

The effects on T-cell signaling and co-stimulatory markers are summarized below:

T-cell Marker/EffectObserved Effect of this compoundContext/Mechanism
ICOSLGMaintained or induced researchgate.netresearchgate.netCo-stimulatory marker researchgate.netresearchgate.net
CD28Maintained or induced researchgate.netresearchgate.netCo-stimulatory marker researchgate.netresearchgate.net
T-cell ActivationIncreased researchgate.netzenithepigenetics.comTumor/T-cell co-incubation studies researchgate.netzenithepigenetics.com
Tumor Cell SurvivalDecreased researchgate.netzenithepigenetics.comTumor/T-cell co-incubation studies researchgate.netzenithepigenetics.com
TIM3Significantly inhibited zenithepigenetics.comCheckpoint receptor zenithepigenetics.com
PD-L1Significantly inhibited zenithepigenetics.comCheckpoint receptor zenithepigenetics.com
A2ARSignificantly inhibited zenithepigenetics.comCheckpoint receptor zenithepigenetics.com
IFN-γ SecretionEnhanced zenithepigenetics.comSynergistic with pembrolizumab zenithepigenetics.com
T-cell Killing FunctionEnhanced zenithepigenetics.comPmel mouse CD8+ T-cells against B16F10 melanoma cells zenithepigenetics.com

Inhibition of Angiogenic Factors (e.g., VegF)

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in tumor growth and metastasis wikipedia.org. Vascular endothelial growth factor (VEGF) is a key signal protein and a sub-family of growth factors that critically stimulates this process wikipedia.orgretinalphysician.com. Research indicates that this compound possesses inhibitory effects on angiogenic factors, including VEGF researchgate.net. By inhibiting VEGF, this compound may impede the formation of new blood vessels that supply oxygen and nutrients to growing tumors, thereby limiting their progression and spread wikipedia.org. This anti-angiogenic property contributes to the multifaceted anti-tumor activity of this compound.

Preclinical Efficacy Studies of Zen 3694

Monotherapy Studies in In Vivo Xenograft Models

AML and Colon Cancer Xenografts

ZEN-3694, an orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT), has demonstrated significant preclinical efficacy across a range of hematological and solid malignancies, including acute myeloid leukemia (AML) and colon cancer, through its ability to modulate gene transcription by binding to acetylated lysine (B10760008) recognition motifs on BET bromodomains zacks.commedkoo.com. This mechanism disrupts chromatin remodeling and leads to the downregulation of key oncogenes medkoo.comnih.gov.

Acute Myeloid Leukemia (AML) Xenografts In preclinical studies, this compound has shown potent activity against AML. In vitro investigations revealed strong inhibitory effects on AML cell lines. For instance, this compound effectively inhibited the proliferation of MV4-11 AML cells with an IC50 of 0.2 µM. Furthermore, it demonstrated a capacity to suppress MYC mRNA expression in these cells, with an IC50 of 0.16 µM zenithepigenetics.com.

Table 1: In Vitro Efficacy of this compound in MV4-11 AML Cells

EndpointIC50 (µM)
Cell Proliferation Inhibition0.2
MYC mRNA Expression Inhibition0.16

Beyond in vitro activity, this compound has also exhibited robust in vivo efficacy in AML xenograft models. Studies confirmed that this compound was effective at well-tolerated doses, leading to the modulation of target gene expression and a dose-dependent halt in tumor growth zenithepigenetics.comnih.gov. Robust target engagement was consistently observed in the tumors of mouse AML xenografts, indicating its direct effect on the cancerous cells within the living system researchgate.netzenithepigenetics.com.

Colon Cancer Xenografts this compound has also shown promising preclinical results in colon cancer xenograft models. It has demonstrated potent antitumor activity in these models nih.gov. In a specific MC-38 colon cancer syngeneic xenograft model, the administration of this compound was observed to enhance the efficacy of anti-PD1 therapy in inhibiting tumor growth researchgate.net. This enhanced antitumor effect was associated with significant immunomodulatory changes within the tumor microenvironment. Specifically, this compound treatment led to a notable increase in IFNg+ CD8 T cells in the draining lymph nodes and an elevated presence of CD8+ tumor-infiltrating lymphocytes (TILs) within the tumor tissue researchgate.net. These findings suggest that this compound not only exerts direct antitumor effects but also modulates the immune response to improve therapeutic outcomes in colon cancer models.

Mechanisms of Drug Resistance Modulation and Re Sensitization by Zen 3694

Abrogation of Androgen Receptor Antagonist Resistance

Resistance to androgen receptor (AR) signaling inhibitors, such as enzalutamide (B1683756), is a major clinical challenge in the treatment of metastatic castration-resistant prostate cancer (mCRPC). ZEN-3694 has shown the ability to counteract these resistance mechanisms through multiple actions. nih.gov As a pan-BET inhibitor, it leads to the downregulation of AR signaling, AR splice variants, MYC, and the glucocorticoid receptor (GR) in various CRPC models. nih.gov Clinical data suggests that BET inhibition can abrogate resistance mechanisms and restore sensitivity to AR-signaling inhibitors. nih.gov

Targeting AR-V7 Splice Variant Signaling

The emergence of androgen receptor splice variants (AR-Vs), particularly AR-V7, is a key mechanism of resistance to second-generation AR signaling inhibitors. nih.gov These variants lack the ligand-binding domain, rendering them constitutively active and independent of androgen stimulation. mdpi.com The interaction between the BET protein BRD4 and both full-length AR and AR-Vs is crucial for the transcriptional activation of AR target genes. nih.gov

This compound disrupts this interaction, leading to the suppression of AR-V7 expression in preclinical models. nih.gov This is a critical mechanism for overcoming resistance, as AR-V7 is associated with resistance to both abiraterone (B193195) and enzalutamide. nih.govnih.gov Preclinical studies have demonstrated that this compound can inhibit the progression of prostate cancer models with AR-V7 signaling. researchgate.net A phase Ib/IIa clinical trial combining this compound with enzalutamide has shown acceptable tolerability and potential efficacy in patients with mCRPC, providing clinical evidence for this mechanism. nih.gov

Overcoming GR Up-regulation in Resistance Models

Another significant mechanism of resistance to AR antagonists is the upregulation of the glucocorticoid receptor (GR). nih.gov In some models of enzalutamide resistance, increased GR expression is sufficient to confer resistance. zenithepigenetics.com this compound has been shown to directly address this by inhibiting GR expression. researchgate.netzenithepigenetics.com In in vitro models of enzalutamide resistance where GR is upregulated, this compound demonstrated the ability to inhibit GR expression, and these resistant cells were found to be sensitive to this compound. zenithepigenetics.com This suggests that by downregulating GR, this compound can restore sensitivity to AR-targeted therapies.

Overcoming Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor Resistance

CDK4/6 inhibitors have significantly improved outcomes for patients with estrogen receptor-positive (ER+) breast cancer; however, acquired resistance is common. aacrjournals.orgzenithepigenetics.com this compound has emerged as a promising agent to reverse this resistance. bioworld.comnih.gov

Inhibition of Estrogen Receptor (ER) Expression and Signaling

BET proteins are directly involved in regulating the transcription of the estrogen receptor (ER) and cell cycle genes. aacrjournals.orgzenithepigenetics.com In preclinical models of CDK4/6 inhibitor resistance, this compound has been shown to downregulate ER protein levels. zenithepigenetics.com The combination of this compound with CDK4/6 inhibitors leads to a significant downregulation of multiple pathways involved in cell cycle regulation and ER signaling. zenithepigenetics.comnih.gov

Mechanistic studies have revealed that resistance to CDK4/6 inhibitors like palbociclib (B1678290) and abemaciclib (B560072) is associated with a strong upregulation of CDK6 and CCND1 protein levels, which is reversed by this compound treatment. nih.gov The combination of this compound and a CDK4/6 inhibitor resulted in synergistic inhibition of proliferation and induction of apoptosis in both wild-type and CDK4/6 inhibitor-resistant ER+ breast cancer cell lines. bioworld.com

Table 1: Impact of this compound on Key Molecules in Drug Resistance

Resistance Mechanism Key Molecules Targeted by this compound Effect of this compound
Androgen Receptor Antagonist Resistance AR-V7 Downregulation of expression
Glucocorticoid Receptor (GR) Inhibition of expression
PARP Inhibitor Resistance DNA Repair Genes (BRCA1 pathway) Downregulation of mRNA levels
CDK4/6 Inhibitor Resistance Estrogen Receptor (ER) Downregulation of expression and signaling

Table 2: Preclinical and Clinical Findings of this compound in Overcoming Drug Resistance

Drug Combination Cancer Type Key Findings
This compound + Enzalutamide Metastatic Castration-Resistant Prostate Cancer (mCRPC) Acceptable tolerability and potential efficacy in patients with prior resistance. nih.govnih.gov
This compound + Talazoparib (B560058) Triple-Negative Breast Cancer (TNBC) without gBRCA1/2 mutations Demonstrated anti-cancer activity in pretreated patients. youtube.com

Compound Names Mentioned in this Article

Potential to Address Resistance to Immunotherapies

The compound this compound, a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein family, has demonstrated significant potential in overcoming resistance to immunotherapies, particularly immune checkpoint inhibitors (ICIs) like those targeting the PD-1/PD-L1 axis. researchgate.netresearchgate.net Preclinical and clinical data suggest that this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses through multiple mechanisms, making it a promising agent for combination therapies. firstwordpharma.comzenithepigenetics.com

Research indicates that this compound targets various pathways that tumors exploit to evade the immune system. researchgate.net By inhibiting BET proteins, which are critical readers of histone acetylation and key regulators of gene transcription, this compound can alter the expression of genes involved in immune modulation. researchgate.netzacks.com This leads to a multi-faceted approach to reversing immunotherapy resistance.

Key Mechanisms and Research Findings:

Downregulation of Immune Checkpoints: In various solid tumor cell lines, this compound has been shown to downregulate the expression of immune checkpoint proteins, including Programmed Death-Ligand 1 (PD-L1) and B7-H3. researchgate.net PD-L1 on tumor cells binds to PD-1 on T cells, delivering an inhibitory signal that suppresses the anti-tumor immune response. By reducing PD-L1 expression, this compound may render tumor cells more susceptible to T-cell-mediated killing.

Modulation of T-Cell Function: this compound directly impacts T-cell function. In activated CD8+ T cells, it targets multiple checkpoint receptors involved in tumor immune escape. researchgate.netresearchgate.net Furthermore, it can inhibit the differentiation and function of regulatory T cells (Tregs), which are immunosuppressive cells that dampen anti-tumor immunity. researchgate.netresearchgate.net

Inhibition of Immunosuppressive Factors: The tumor microenvironment is often rich in cytokines and chemokines that suppress immune activity. This compound has been found to strongly inhibit the production of immunosuppressive factors such as IL-10, CCL2, IDO1, and ARG1. researchgate.netresearchgate.net By reducing these factors, this compound can help create a more favorable environment for an effective anti-tumor immune response.

Enhanced Antigen Presentation: this compound can upregulate the expression of MHC class I polypeptide–related sequence A (MICA), an antigen that can mark tumor cells for destruction by the immune system. researchgate.net This enhances the ability of the immune system to recognize and target cancer cells.

Synergy with Anti-PD-1 Therapy: In vivo studies using syngeneic mouse models, such as the MC-38 colon cancer model, have demonstrated that the combination of this compound with an anti-PD-1 antibody leads to increased tumor growth inhibition compared to anti-PD-1 therapy alone. researchgate.netresearchgate.net Mice treated with the combination showed a significant increase in interferon-gamma-positive (IFNγ+) CD8+ T cells and a higher number of tumor-infiltrating lymphocytes (TILs). researchgate.netresearchgate.net

Clinical evidence is beginning to support these preclinical findings. A phase 1 study showed that this compound modulates the expression of multiple checkpoints and immune-suppressive markers in the blood of patients with metastatic castration-resistant prostate cancer (mCRPC). researchgate.netresearchgate.net These changes were observed at well-tolerated doses, suggesting that this compound can achieve immunomodulatory effects in a clinical setting. researchgate.net This has led to the initiation of several clinical trials evaluating this compound in combination with immune checkpoint inhibitors like pembrolizumab (B1139204) and nivolumab across various solid tumors, including prostate cancer, ovarian cancer, and triple-negative breast cancer. firstwordpharma.comzenithepigenetics.comucsf.edu

The table below summarizes key preclinical and clinical findings on the immunomodulatory effects of this compound.

CategoryFindingModel SystemReference
Immune Checkpoint Regulation Downregulates PD-L1 and B7H3 expression.Solid tumor cell lines researchgate.net
Significantly inhibits TIM3 and PD-L1 expression post-dose.Peripheral immune cells from mCRPC patients researchgate.netresearchgate.net
T-Cell Modulation Increases IFNγ+ CD8+ T cells and tumor-infiltrating lymphocytes (TILs).MC-38 colon cancer syngeneic mouse model researchgate.netresearchgate.net
Inhibits differentiation and function of Regulatory T cells (Tregs).In vitro models researchgate.netresearchgate.net
Tumor Microenvironment Strongly inhibits immunosuppressive cytokines/chemokines IL-10 and CCL2.In vitro models researchgate.netresearchgate.net
Inhibits immunosuppressive factors IDO1 and ARG1.Peripheral immune cells from mCRPC patients researchgate.netresearchgate.net
Decreases markers of myeloid-derived suppressor cells (MDSCs).MC-38 colon cancer syngeneic mouse model researchgate.netresearchgate.net
Combination Synergy Increases the efficacy of anti-PD1 in tumor growth inhibition.MC-38 colon cancer syngeneic mouse model researchgate.netresearchgate.net

These findings collectively suggest that this compound has the potential to overcome both intrinsic and adaptive resistance to immunotherapies by targeting multiple immune escape mechanisms simultaneously. researchgate.netresearchgate.net By reprogramming the tumor microenvironment and enhancing T-cell activity, this compound may increase the response rate and durability of immune checkpoint inhibitors in patients who are resistant to these therapies. researchgate.netfirstwordpharma.com

Preclinical Combinatorial Strategies with Zen 3694

Synergy with Androgen Receptor Antagonists (e.g., Enzalutamide (B1683756), ARN-509)

Preclinical studies have robustly demonstrated the synergistic anti-tumor effects of combining ZEN-3694 with androgen receptor (AR) antagonists like enzalutamide and its predecessor, ARN-509. This combination has shown particular promise in models of castration-resistant prostate cancer (CRPC), including those that have developed resistance to AR-targeted therapies.

In vitro, the combination of this compound and enzalutamide synergistically inhibits the proliferation of AR-positive prostate cancer cell lines, such as VCaP. This synergistic effect is associated with a potent upregulation of the tumor suppressor gene CDKN1C/p57. Furthermore, this compound has been shown to be effective in cell lines with low sensitivity to enzalutamide and ARN-509. The mechanism of action involves the downregulation of key oncogenic drivers, including MYC and the AR signaling pathway itself.

A significant challenge in the treatment of CRPC is the emergence of resistance to AR antagonists. Preclinical models have elucidated several mechanisms of resistance that can be targeted by this compound. For instance, in models where resistance is driven by the expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain targeted by enzalutamide, this compound can still effectively inhibit AR signaling. Additionally, in models of acquired resistance to enzalutamide characterized by the upregulation of the glucocorticoid receptor (GR), this compound has been shown to decrease GR levels in a dose-dependent manner.

In vivo studies using xenograft models of prostate cancer have corroborated these in vitro findings. The combination of this compound and enzalutamide has been shown to be more effective at inhibiting tumor growth than either agent alone, particularly in enzalutamide-resistant models. These preclinical data provided a strong rationale for the clinical investigation of this combination in patients with metastatic CRPC who have progressed on prior AR signaling inhibitors.

Preclinical Activity of this compound in Combination with Enzalutamide
Preclinical ModelKey FindingMechanism of Action
VCaP Prostate Cancer Cells (Enzalutamide-Sensitive)Synergistic inhibition of proliferation.Upregulation of CDKN1C/p57, downregulation of MYC and AR signaling.
22Rv1 Prostate Cancer Cells (Enzalutamide-Resistant, AR-V7 Positive)Inhibition of AR signaling.Overcomes resistance mediated by AR splice variants.
LNCaP Prostate Cancer Cells (Acquired Enzalutamide Resistance)Decreased levels of Glucocorticoid Receptor (GR).Targets GR upregulation as a resistance mechanism.
Prostate Cancer Xenografts (Enzalutamide-Resistant)Inhibited tumor progression.Modulation of target gene expression in vivo.

Co-administration with CDK4/6 Inhibitors

The combination of this compound with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has emerged as a promising strategy to overcome acquired resistance to this class of drugs in preclinical models of estrogen receptor-positive (ER+) breast cancer. researchgate.netresearchgate.netzenithepigenetics.comlarvol.com

CDK4/6 inhibitors have become a standard of care for patients with advanced ER+ breast cancer. However, acquired resistance is a common clinical challenge. Preclinical studies have shown that resistance to CDK4/6 inhibitors, such as palbociclib (B1678290) and abemaciclib (B560072), is often associated with the upregulation of CDK6 and CCND1 (Cyclin D1) protein levels. researchgate.netlarvol.com

This compound has been shown to effectively reverse this resistance mechanism. In ER+ breast cancer cell lines that have developed resistance to CDK4/6 inhibitors, this compound treatment leads to a downregulation of both CDK6 and CCND1. researchgate.netlarvol.com The combination of this compound with a CDK4/6 inhibitor potently and synergistically inhibits the proliferation of these resistant cell lines and induces apoptosis. researchgate.netresearchgate.netzenithepigenetics.com

Further mechanistic studies using RNA sequencing and pathway analysis have revealed that the combination of this compound and CDK4/6 inhibitors leads to a significant downregulation of multiple pathways involved in cell cycle regulation, cellular growth, and proliferation. researchgate.net These preclinical data suggest that co-administration of this compound could be a viable therapeutic strategy for ER+ breast cancer patients who have progressed on CDK4/6 inhibitor therapy. cancer.gov

Preclinical Effects of this compound in CDK4/6 Inhibitor-Resistant Models
Cell Line ModelKey FindingMechanism of Action
ER+ Breast Cancer Cells (Palbociclib-Resistant)Reversal of resistance, synergistic inhibition of proliferation.Downregulation of CDK6 and CCND1.
ER+ Breast Cancer Cells (Abemaciclib-Resistant)Potent induction of apoptosis.Downregulation of pathways involved in cell cycle regulation and cellular growth.

Integration with Immune Checkpoint Inhibitors (e.g., Anti-PD1)

Preclinical evidence strongly suggests that this compound can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD1 antibodies, by modulating the tumor immune microenvironment. researchgate.netresearchgate.net This combination holds the potential to improve response rates to immunotherapy in various solid tumors. researchgate.net

This compound has been shown to target multiple pathways that contribute to tumor immune evasion. researchgate.net In various solid tumor cell lines, this compound downregulates the expression of immune checkpoints, including PD-L1 and B7-H3. researchgate.net It also upregulates the expression of MICA, a ligand for the activating NK cell receptor NKG2D. researchgate.net

Beyond its direct effects on tumor cells, this compound also modulates the function of immune cells. It can inhibit the differentiation and suppressive function of regulatory T cells (Tregs) and reduce the production of immunosuppressive cytokines and chemokines like IL-10 and CCL2. researchgate.net Furthermore, in activated CD8+ T cells, this compound targets multiple checkpoint receptors that are involved in T cell exhaustion. researchgate.net

In vivo studies using syngeneic mouse models, such as the MC-38 colon cancer model, have demonstrated that the combination of this compound and an anti-PD1 antibody results in superior tumor growth inhibition compared to anti-PD1 monotherapy. researchgate.net This enhanced anti-tumor activity is associated with an increase in interferon-gamma-positive (IFNγ+) CD8+ T cells in the draining lymph nodes and an increased infiltration of CD8+ T cells into the tumor. researchgate.net Additionally, a decrease in markers of myeloid-derived suppressor cells (MDSCs) was observed in the tumors of mice treated with the combination. researchgate.net These preclinical findings indicate that this compound can address several mechanisms of resistance to PD-1 blockade and may synergize with various cancer immunotherapies. researchgate.netzenithepigenetics.com

Immunomodulatory Effects of this compound in Preclinical Models
TargetEffect of this compoundPotential Outcome
PD-L1 Expression on Tumor CellsDownregulationIncreased T-cell mediated tumor killing.
Regulatory T cells (Tregs)Inhibition of differentiation and function.Reduced immune suppression in the tumor microenvironment.
CD8+ T cellsIncreased infiltration into tumors.Enhanced anti-tumor immune response.
Immunosuppressive Cytokines (e.g., IL-10, CCL2)InhibitionMore favorable immune microenvironment for anti-tumor activity.

Advanced Research Methodologies Applied to Zen 3694 Studies

In Vitro Experimental Approaches

In vitro studies are foundational for characterizing the direct cellular and molecular effects of ZEN-3694, providing crucial insights into its pharmacodynamic properties.

Cell Proliferation and Viability Assays (e.g., IC50 Determination)

Cell proliferation and viability assays are widely utilized to quantify the inhibitory effect of this compound on cancer cell growth. These assays typically involve exposing various cancer cell lines to a range of this compound concentrations and then measuring cell viability or proliferation, often expressed as the half-maximal inhibitory concentration (IC50). This compound has demonstrated potent activity, inhibiting the proliferation of numerous solid tumor and hematological cell lines with sub-micromolar IC50 values zenithepigenetics.comresearchgate.netresearchgate.netzenithepigenetics.comresearchgate.net.

For instance, in MV4-11 acute myeloid leukemia (AML) cells, this compound exhibits an IC50 of 0.2 µM for cell proliferation zenithepigenetics.comresearchgate.netresearchgate.net. Studies have also shown this compound's strong efficacy against various prostate cancer cell lines, encompassing both androgen receptor (AR)-positive and AR-negative types, neuroendocrine variants, and those resistant to enzalutamide (B1683756) researchgate.netzenithepigenetics.com. Notably, in an enzalutamide-resistant LNCaP cell line, the sensitivity to this compound remained largely unaltered, with an IC50 of 1 µM, in contrast to the parental cells (IC50 of 8 µM to enzalutamide) and the resistant cells (IC50 of 44 µM to enzalutamide) zenithepigenetics.com. Furthermore, this compound has been shown to inhibit the proliferation of several estrogen receptor-positive (ER+) breast cancer cell lines at low micromolar concentrations, demonstrating comparable antiproliferative effects in both wild-type and CDK4/6 inhibitor-resistant cell lines zenithepigenetics.com.

The determination of IC50 values, while a common metric, is recognized to be influenced by the chosen endpoint and methodology mdpi.com.

Table 1: Representative IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MV4-11AML0.2 zenithepigenetics.comresearchgate.netresearchgate.net
LNCaP-EnzRProstate Cancer (Enzalutamide-resistant)1 zenithepigenetics.com
LNCaP-EnzSProstate Cancer (Parental)1 zenithepigenetics.com
Various Solid Tumor & HematologicalBroadSub-µM zenithepigenetics.comresearchgate.netresearchgate.net
ER+ Breast Cancer (WT & CDK4/6i-resistant)Breast CancerLow µM zenithepigenetics.com

Gene Expression Analysis (e.g., RT-qPCR, Microarray, Nanostring nCounter® PanCancer Immune Profiling Panel)

Gene expression analysis is critical for understanding how this compound modulates cellular pathways at the transcriptional level. Techniques such as real-time quantitative polymerase chain reaction (RT-qPCR), microarray analysis, and Nanostring nCounter® PanCancer Immune Profiling Panel are routinely employed researchgate.netzenithepigenetics.comresearchgate.netresearchgate.netconceptlifesciences.comjcancer.org.

This compound has been observed to inhibit MYC mRNA expression with an IC50 of 0.16 µM in MV4-11 AML cells zenithepigenetics.comresearchgate.netresearchgate.net. In prostate cancer models, this compound can inhibit AR signaling, as evidenced by reduced KLK2 mRNA levels in VCaP and 22Rv1 cells zenithepigenetics.com. In an in vitro model of enzalutamide resistance using LNCaP cells, this compound effectively reduced Glucocorticoid Receptor (GR) mRNA levels researchgate.netzenithepigenetics.com. Conversely, in VCaP AR-positive prostate cancer cells, this compound treatment led to a potent upregulation of the CDKN1C/KIP2 tumor suppressor gene researchgate.netzenithepigenetics.com. In PC3 AR-null cells, this compound was found to inhibit the expression of a subset of NF-κB-dependent genes implicated in metastatic castration-resistant prostate cancer (mCRPC) bone metastasis researchgate.net.

The Nanostring nCounter® PanCancer Immune Profiling Panel has been particularly useful for measuring immune marker expression in patient whole blood RNA, revealing that this compound modulates multiple checkpoints, suppressive factors, and cytokines researchgate.netzenithepigenetics.comresearchgate.net. Specific findings include the significant inhibition of checkpoint receptors such as TIM3 and PD-L1, chemokines like CCL2/CCR2 and IL-8, and suppressive factors including IDO1 and ARG1. Concurrently, mRNA levels of co-stimulatory markers such as ICOSLG and CD28 were either maintained or induced researchgate.netresearchgate.net. HEXIM1 has been identified as a BET-dependent target engagement marker whose expression is upregulated by this compound in a concentration-dependent manner zenithepigenetics.com. Furthermore, CCR1 and IL1RN have been identified as robust pharmacodynamic (PD) markers, demonstrating target engagement at lower this compound exposures, with qPCR results independently validated by Nanostring technology zenithepigenetics.comresearchgate.net.

Protein Expression and Modification Analysis (e.g., Western Blot for GR, γH2AX)

Protein expression and modification analysis, primarily through techniques like Western blotting, provides direct evidence of how this compound affects protein levels and their post-translational modifications. Western blotting is a widely used method to detect specific proteins and quantify relative changes in their expression under different experimental conditions licorbio.comuu.nl. In an in vitro enzalutamide resistance model, this compound was shown to inhibit Glucocorticoid Receptor (GR) protein expression in a dose-dependent manner zenithepigenetics.comresearchgate.netzenithepigenetics.com.

Cell-based Synergy and Combination Index Calculation (e.g., Chou-Talalay Method)

Cell-based synergy studies investigate the combined effects of this compound with other therapeutic agents, aiming to identify combinations that yield a greater effect than the sum of their individual effects. In vitro synergy with Standard of Care (SOC) agents has been observed across a wide variety of malignancies, including breast, prostate, lung, melanoma, AML, and diffuse large B-cell lymphoma (DLBCL) zenithepigenetics.comresearchgate.netresearchgate.net.

A notable example is the synergistic inhibition of proliferation observed when this compound is combined with androgen receptor antagonists such as enzalutamide and ARN-509 in VCaP AR-positive prostate cancer cells zenithepigenetics.comresearchgate.netresearchgate.netzenithepigenetics.com. The Chou-Talalay method is a widely accepted approach for quantitatively determining drug interactions, based on the median-effect equation nih.govnih.gov. This method calculates a Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism nih.govnih.govresearchgate.netjpionline.org. Specifically, CI values less than 0.85 are considered synergistic, while values between 0.9 and 1.1 suggest nearly additive effects researchgate.net. Software like CompuSyn is often used for these calculations and to generate isobolograms nih.govresearchgate.net. The synergistic potential of this compound is being explored in combination with various agents, including immune-checkpoint inhibitors, poly-ADP ribose polymerase (PARP) inhibitors, androgen receptor inhibitors, MEK inhibitors, and histone deacetylase inhibitors nih.govzacks.com. This compound has also demonstrated the ability to reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer, exhibiting similar antiproliferative effects in both wild-type and CDK4/6 inhibitor-resistant cell lines zenithepigenetics.com.

In Vivo Animal Model Systems

In vivo animal models are crucial for evaluating the efficacy of this compound in a complex biological system, providing insights into its antitumor activity and pharmacodynamic modulation within a living organism.

Subcutaneous Xenograft Models

Subcutaneous xenograft models are frequently utilized in preclinical oncology research due to their straightforward operation, high success rate, and ease of tumor volume measurement gempharmatech.com. In these models, human cancer cells are implanted subcutaneously into immunocompromised mice, allowing for the study of tumor growth and response to therapeutic agents.

Xenograft studies conducted with this compound have consistently demonstrated its efficacy in various cancer models, including AML, prostate, breast, and colon cancers zenithepigenetics.comresearchgate.netresearchgate.netzenithepigenetics.comresearchgate.netnih.gov. In these models, this compound not only halted tumor growth in a dose-dependent manner but also effectively modulated target gene expression zenithepigenetics.comresearchgate.net. Specifically, in prostate cancer xenografts such as VCaP and 22Rv1, this compound exhibited potent in vivo activity, inhibiting tumor progression at well-tolerated doses and modulating target gene expression researchgate.netzenithepigenetics.com. Furthermore, this compound was shown to inhibit the progression of a patient-derived xenograft (PDX) model, LuCaP 35CR, which is known to be resistant to enzalutamide researchgate.netzenithepigenetics.com.

Beyond direct tumor growth inhibition, this compound has also shown promise in immunomodulation within in vivo settings. In an MC-38 colon cancer syngeneic xenograft model, the addition of this compound significantly increased the efficacy of anti-PD1 treatment in inhibiting tumor growth researchgate.netzenithepigenetics.comresearchgate.net. This enhanced efficacy was accompanied by a notable increase in IFNγ+ CD8 T cells in the draining lymph nodes and an increase in CD8+ tumor-infiltrating lymphocytes (TILs) within the tumor microenvironment researchgate.netzenithepigenetics.com. Analysis of tumors in these models also indicated a decrease in markers associated with myeloid suppressive cells zenithepigenetics.com.

Table 2: Summary of this compound Efficacy in Subcutaneous Xenograft Models

Cancer TypeModel SystemKey FindingsReference
AMLXenograftEfficacious, modulates target gene expression, halts tumor growth. zenithepigenetics.comresearchgate.netresearchgate.netnih.gov
Prostate CancerVCaP, 22Rv1 XenograftsPotent in vivo activity, inhibits tumor progression, modulates target gene expression. zenithepigenetics.comresearchgate.netresearchgate.netzenithepigenetics.com
Prostate CancerLuCaP 35CR PDX (Enzalutamide-resistant)Inhibited tumor progression. researchgate.netzenithepigenetics.com
Breast CancerXenograftEfficacious, modulates target gene expression, halts tumor growth. zenithepigenetics.comresearchgate.netresearchgate.netnih.gov
Colon CancerMC-38 Syngeneic XenograftIncreased efficacy of anti-PD1 treatment, increased IFNγ+ CD8 T cells and TILs, decreased myeloid suppressive cell markers. researchgate.netzenithepigenetics.comresearchgate.net

Future Directions in Preclinical and Translational Zen 3694 Research

Elucidating Novel Resistance Mechanisms to ZEN-3694

Despite the promising activity of this compound, the development of resistance remains a significant challenge in cancer therapy. Preclinical research is actively focused on identifying the mechanisms by which cancer cells evade this compound treatment. Studies in mCRPC models have shown that this compound targets multiple mechanisms of resistance to enzalutamide (B1683756), including AR-V7 signaling and glucocorticoid receptor (GR) upregulation. researchgate.netzenithepigenetics.comaacrjournals.org However, the emergence of novel resistance pathways specifically to BET inhibitors like this compound requires further investigation.

Understanding the dynamic changes in the epigenetic landscape and transcriptional programming that occur under this compound pressure is crucial. This includes exploring potential alterations in BET protein expression or function, activation of alternative signaling pathways that bypass BET inhibition, or changes in chromatin structure that reduce drug binding or efficacy. Preclinical studies using resistant cell lines and patient-derived xenografts (PDXs) that develop resistance to this compound will be instrumental in uncovering these mechanisms. Advanced techniques such as next-generation sequencing, epigenomic profiling, and proteomic analysis can help identify key genetic and epigenetic alterations associated with acquired resistance.

Exploring Additional Preclinical Combinations with Targeted Therapies and Immunotherapies

Preclinical data strongly support the use of this compound in combination therapies to enhance efficacy and overcome resistance to other agents. nih.govzacks.com Future preclinical research will continue to explore novel combinations with a wide range of targeted therapies and immunotherapies.

Combinations with androgen receptor signaling inhibitors (ARSIs) like enzalutamide have shown synergistic activity in preclinical models of mCRPC, with this compound demonstrating the ability to resensitize AR-resistant tumors. zacks.comnih.govresearchgate.netzenithepigenetics.com Further studies are needed to optimize dosing schedules and identify biomarkers that predict response to such combinations.

This compound has also shown synergistic immune-oncologic activity with immune checkpoint inhibitors (ICIs) in various preclinical models. zacks.comfirstwordpharma.comesmo.org Research is ongoing to understand the mechanisms by which BET inhibition modulates the tumor microenvironment and enhances anti-tumor immunity. This includes investigating the impact of this compound on immune cell infiltration, activity, and the expression of immune-related genes. Preclinical studies evaluating combinations with different classes of ICIs (e.g., PD-1, PD-L1, CTLA-4 inhibitors) and in various tumor types are crucial to identify the most promising combinations for clinical translation.

Furthermore, preclinical investigations are exploring combinations of this compound with other targeted agents, such as PARP inhibitors, particularly in contexts like TNBC and potentially in creating a "BRCAness" phenotype in germline BRCA wild-type tumors. zacks.comzenithepigenetics.com Combinations with HDAC inhibitors and MEK inhibitors are also being explored. nih.govmdpi.com Future preclinical work will focus on elucidating the synergistic mechanisms of these combinations and identifying patient populations most likely to benefit.

Investigating Epigenotype-Specific Responses

The efficacy of this compound may be influenced by the specific epigenetic landscape of a tumor. Preclinical research is investigating how different epigenotypes, characterized by distinct patterns of DNA methylation, histone modifications, and chromatin organization, influence sensitivity or resistance to this compound.

Studies have suggested that tumors with lower androgen receptor activity or those that have undergone lineage plasticity towards a neuroendocrine phenotype may be particularly susceptible to BET inhibition by this compound. rogelcancercenter.org Future preclinical research will delve deeper into identifying epigenetic biomarkers that can predict response to this compound as a single agent or in combination therapies. This involves profiling the epigenome of sensitive and resistant preclinical models and patient samples to identify specific epigenetic signatures associated with response. Understanding the interplay between genetic mutations and epigenetic alterations in shaping the response to this compound is also a critical area of investigation.

Optimization of Target Engagement Modalities in Preclinical Models

Ensuring optimal target engagement is essential for the success of BET inhibitors. Preclinical studies are focused on optimizing the modalities of this compound administration and evaluating its distribution and activity within the tumor microenvironment.

The development and validation of pharmacodynamic (PD) markers that can reliably measure this compound activity and target engagement in preclinical models and patient samples are crucial. zenithepigenetics.comresearchgate.netzenithepigenetics.com Assays measuring the modulation of BET-regulated genes, such as MYC, BCL-2, CCR1, and IL1RN, have been developed and validated in preclinical models and in patient samples. zenithepigenetics.com

Future preclinical work will continue to refine these PD markers and explore novel approaches to assess target engagement, potentially utilizing advanced imaging techniques or single-cell analysis. Optimizing dosing schedules and routes of administration in preclinical models based on target engagement data can help inform clinical trial design and potentially improve therapeutic outcomes. Understanding the pharmacokinetic and pharmacodynamic relationships of this compound in various tumor types and in combination with other agents is also a key area for future preclinical investigation.

Q & A

Q. What molecular mechanisms underlie ZEN-3694's activity as a BET inhibitor in cancer models?

this compound binds to bromodomains of BET proteins (BRD2/3/4), displacing them from acetylated histones, thereby suppressing transcription of oncogenes like MYC, BCL2, and ESR1. This disrupts super-enhancer-driven gene networks critical for tumor proliferation and survival. In ER+ breast cancer, this compound downregulates ESR1 mRNA and ERα protein levels, impairing estrogen signaling pathways .

Q. What experimental methods are standard for evaluating this compound's target engagement and efficacy in vitro?

  • RNA sequencing (RNAseq) and Ingenuity Pathway Analysis (IPA) to identify gene expression changes and affected canonical pathways (e.g., IL-6/STAT3, VEGF, MAPK) .
  • Flow cytometry (Annexin-V/PI staining) to quantify apoptosis induction .
  • qPCR for BET-dependent markers like HEXIM1 to confirm target engagement .
  • Proliferation assays (e.g., MTT) in both wild-type and drug-resistant cell lines to assess IC50 values .

Advanced Research Questions

Q. How does this compound reverse acquired resistance to CDK4/6 inhibitors (e.g., abemaciclib) in ER+ breast cancer?

CDK4/6i resistance arises via upregulation of CDK6, CCND1, and RTK/STAT3 pathways. This compound synergizes with abemaciclib to:

  • Inhibit pro-survival pathways (IL-7, IL-8, VEGF) and upregulate apoptosis (60–90% cell death in resistant lines) .
  • Downregulate ESR1 and CDK6 expression, restoring Rb phosphorylation and cell cycle control .
  • Key methodology : RNAseq of parental vs. resistant cell lines (e.g., PALBO-R MCF-7) to identify 10,000+ differentially expressed genes, validated by IPA for pathway enrichment .

Q. What experimental strategies address contradictory data on this compound's efficacy in different CDK4/6i-resistant models?

  • Comparative RNAseq analysis of palbociclib- vs. abemaciclib-resistant cell lines reveals unique gene signatures (e.g., 1,227 shared genes vs. 680/2,400 unique alterations). This highlights context-specific resistance mechanisms requiring tailored combinations .
  • Synergy quantification using Chou-Talalay combination indices (CI < 0.3 indicates strong synergy) .
  • Functional validation of resistance markers (e.g., shRNA-mediated CDK6 knockdown) to confirm mechanistic relevance .

Q. How can AI platforms like CURATE.AI optimize this compound dosing in combination therapies?

CURATE.AI dynamically adjusts this compound and enzalutamide doses based on real-time PSA levels and tumor response data. This approach maximizes efficacy while minimizing toxicity, as demonstrated in metastatic castration-resistant prostate cancer (mCRPC) .

Q. What biomarkers predict this compound response in immune-cold tumors (e.g., TNBC or ovarian cancer)?

  • Preclinical studies identify IPRES signatures (26 pathways linked to PD-1 resistance) and BRD4 overexpression as predictive markers.
  • Translational workflows :

IHC/FISH for NUTM1-BRD4 fusions in NUT carcinoma .

Single-cell RNAseq to map tumor-infiltrating lymphocyte (TIL) populations pre/post-ZEN-3694 .

Plasma cytokine profiling (e.g., IL-6, IFN-γ) to monitor immune activation .

Q. Why does this compound show variable efficacy in PARP inhibitor (PARPi) combinations across cancer types?

this compound sensitizes PARPi-resistant tumors by suppressing DNA repair genes (e.g., BRCA1/2-independent pathways). However, efficacy in BRCA-wild-type TNBC requires co-inhibition of MYC and GR signaling, necessitating patient stratification via:

  • Whole-exome sequencing for homologous recombination deficiency (HRD) scores.
  • PD-L1 IHC to exclude immune-excluded tumors .

Data Contradictions and Mitigation Strategies

Q. How to reconcile this compound's dual role in promoting apoptosis vs. cell cycle arrest?

  • In CDK4/6i-resistant models, this compound induces apoptosis via BCL2 suppression. In AR+ prostate cancer, it primarily causes cell cycle arrest through MYC inhibition.
  • Resolution : Use phospho-Rb/cyclin D1 flow cytometry and caspase-3 activation assays to distinguish context-specific mechanisms .

Q. Why does this compound fail to re-sensitize some abemaciclib-resistant lines despite pathway inhibition?

Residual CDK4 overexpression or compensatory mTOR signaling may limit efficacy. Co-targeting PI3K/mTOR (e.g., with everolimus) is proposed to overcome this .

Methodological Innovations

Q. What novel trial designs are emerging for this compound combinations?

  • Basket trials (e.g., NCT05019716) testing this compound + etoposide/platinum in NUT carcinoma .
  • Phase Ib/II adaptive designs (e.g., NCT02711956) with embedded correlative studies (e.g., CTC analysis, cfDNA methylation profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.